molecular formula C4HCl2NO3 B14484938 5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione CAS No. 64580-39-8

5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione

Katalognummer: B14484938
CAS-Nummer: 64580-39-8
Molekulargewicht: 181.96 g/mol
InChI-Schlüssel: LOHXDMLZZJWTPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes both dichloromethylidene and oxazolidine-dione functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of oxazolidine-2,4-dione with dichloromethylidene chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.

    Substitution: The dichloromethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while reduction can produce methyl-substituted oxazolidine-2,4-dione.

Wissenschaftliche Forschungsanwendungen

5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The dichloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione is unique due to its combination of dichloromethylidene and oxazolidine-dione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

64580-39-8

Molekularformel

C4HCl2NO3

Molekulargewicht

181.96 g/mol

IUPAC-Name

5-(dichloromethylidene)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C4HCl2NO3/c5-2(6)1-3(8)7-4(9)10-1/h(H,7,8,9)

InChI-Schlüssel

LOHXDMLZZJWTPO-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(Cl)Cl)C(=O)NC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.